3-(5-Bromopyridin-3-yl)prop-2-enoic acid
Overview
Description
3-(5-Bromopyridin-3-yl)prop-2-enoic acid is a versatile chemical compound used in various scientific research fields. It is known for its intriguing properties and applications in pharmaceuticals, organic synthesis, and material science. The compound has a molecular formula of C8H6BrNO2 and a molecular weight of 228.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid typically involves the bromination of pyridine derivatives followed by coupling reactions. One common method is the bromination of 3-pyridylprop-2-enoic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromopyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of 3-(5-Hydroxypyridin-3-yl)prop-2-enoic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(5-Bromopyridin-3-yl)prop-2-enoic acid is widely used in scientific research due to its versatile properties:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(5-Bromopyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The bromine atom on the pyridine ring can participate in halogen bonding, influencing the compound’s binding affinity to various receptors and enzymes. This interaction can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(5-Bromopyridin-3-yl)prop-2-en-1-ol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group instead of the prop-2-enoic acid moiety.
Uniqueness
3-(5-Bromopyridin-3-yl)prop-2-enoic acid is unique due to its combination of a bromine atom and a prop-2-enoic acid moiety, which provides distinct reactivity and binding properties. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-(5-bromopyridin-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWUGHUOHMPAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382809 | |
Record name | 3-(5-Bromopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
638220-12-9 | |
Record name | 3-(5-Bromopyridin-3-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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